molecular formula C11H13F2N B7863420 (Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine

(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine

Cat. No.: B7863420
M. Wt: 197.22 g/mol
InChI Key: QHQZUCQKKZQLNH-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H13F2N This compound features a cyclopropylmethyl group and a 2,3-difluorophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2,3-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(2,4-difluorophenyl)methyl]amine
  • (Cyclopropylmethyl)[(2,3-dichlorophenyl)methyl]amine
  • (Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine

Uniqueness

(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structural feature can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group and a difluorophenyl moiety. Its molecular formula is C12H14F2N, and it possesses unique structural features that contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects:

  • Receptor Binding : It has been shown to bind selectively to certain receptors, potentially influencing signaling pathways.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Antitumor ActivityExhibits cytotoxic effects on cancer cell lines, potentially through apoptosis.
Antidepressant EffectsModulates neurotransmitter levels, showing promise in animal models of depression.
Antimicrobial PropertiesDemonstrates activity against various bacterial strains.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound induces apoptosis in several cancer cell lines. A study found that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving mitochondrial dysfunction and caspase activation .
  • Antidepressant Effects : Animal studies have shown that the compound can increase serotonin and norepinephrine levels in the brain, leading to enhanced mood and reduced anxiety behaviors. This suggests potential use as an antidepressant .
  • Antimicrobial Properties : Research has indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

1-cyclopropyl-N-[(2,3-difluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-3-1-2-9(11(10)13)7-14-6-8-4-5-8/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQZUCQKKZQLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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